molecular formula C6H7BrN2O B6234995 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole CAS No. 1183697-63-3

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole

Cat. No.: B6234995
CAS No.: 1183697-63-3
M. Wt: 203.04 g/mol
InChI Key: YZEDFBDUNHTWBE-UHFFFAOYSA-N
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Description

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and an epoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with an epoxide precursor. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the epoxide ring, leading to the formation of the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, potassium thiocyanate, or alkyl halides.

Major Products Formed

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of hydrogenated pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[(oxiran-2-yl)methyl]-1H-pyrazole
  • 4-fluoro-1-[(oxiran-2-yl)methyl]-1H-pyrazole
  • 4-iodo-1-[(oxiran-2-yl)methyl]-1H-pyrazole

Uniqueness

4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity towards its molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1183697-63-3

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-bromo-1-(oxiran-2-ylmethyl)pyrazole

InChI

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)3-6-4-10-6/h1-2,6H,3-4H2

InChI Key

YZEDFBDUNHTWBE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=C(C=N2)Br

Purity

95

Origin of Product

United States

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